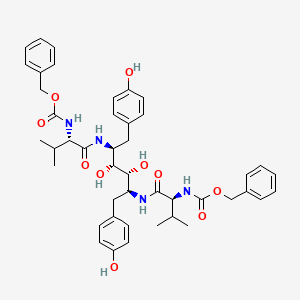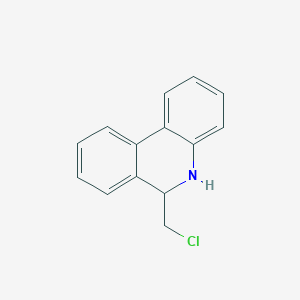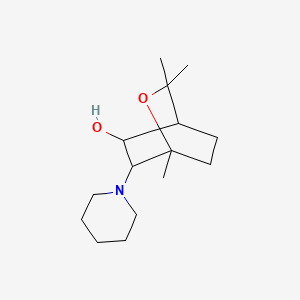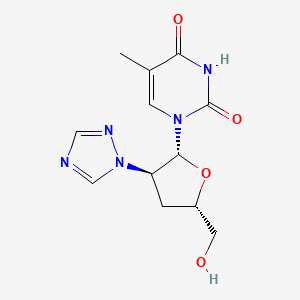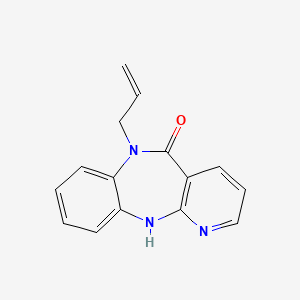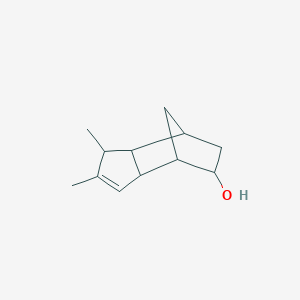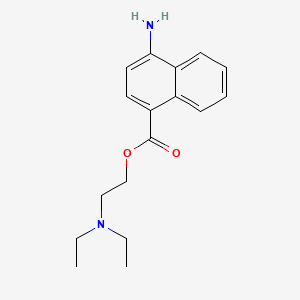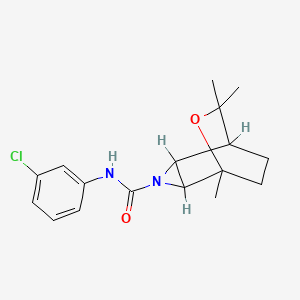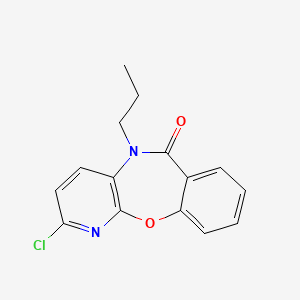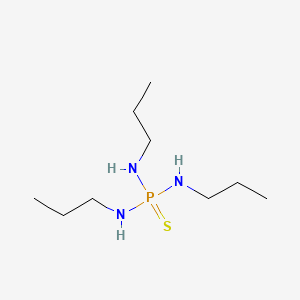
N,N',N''-Tripropylphosphorothioic triamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
bis(propylamino)(sulfanylidene)-lambda5-phosphanylamine is an organophosphorus compound with a unique structure that includes both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(propylamino)(sulfanylidene)-lambda5-phosphanylamine typically involves the reaction of thiols with amines. One common method is the oxidative coupling of thiols and amines, which can be achieved using various oxidizing agents such as hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) . This method is advantageous because it does not require additional pre-functionalization and de-functionalization steps, thus streamlining the synthetic route and reducing waste generation .
Industrial Production Methods
Industrial production of bis(propylamino)(sulfanylidene)-lambda5-phosphanylamine may involve large-scale oxidative coupling processes. These processes are designed to be efficient and environmentally friendly, utilizing readily available low-cost commodity chemicals .
Chemical Reactions Analysis
Types of Reactions
bis(propylamino)(sulfanylidene)-lambda5-phosphanylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonamides.
Reduction: Reduction reactions can convert the compound into different sulfur-containing species.
Substitution: The compound can participate in substitution reactions where the sulfur or nitrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and thionyl chloride, as well as reducing agents such as sodium borohydride (NaBH₄). Reaction conditions typically involve mild temperatures and the use of solvents like acetonitrile .
Major Products
The major products formed from these reactions include sulfonamides, sulfinamides, and sulfenamides, which are valuable intermediates in pharmaceutical and agrochemical synthesis .
Scientific Research Applications
bis(propylamino)(sulfanylidene)-lambda5-phosphanylamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organosulfur compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is explored for its potential use in drug design and discovery programs.
Industry: The compound is utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of bis(propylamino)(sulfanylidene)-lambda5-phosphanylamine involves the formation of sulfur-nitrogen bonds. The compound can undergo anodic oxidation to form disulfide intermediates, which then react with aminium radicals to produce sulfenamides
Comparison with Similar Compounds
Similar Compounds
Sulfenamides: Compounds with sulfur-nitrogen bonds similar to bis(propylamino)(sulfanylidene)-lambda5-phosphanylamine.
Sulfinamides: These compounds also contain sulfur-nitrogen bonds but differ in their oxidation state.
Sulfonamides: These compounds are more oxidized forms of sulfenamides and sulfinamides.
Uniqueness
bis(propylamino)(sulfanylidene)-lambda5-phosphanylamine is unique due to its specific combination of sulfur and nitrogen atoms, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in pharmaceuticals and materials science .
Properties
CAS No. |
5395-86-8 |
|---|---|
Molecular Formula |
C9H24N3PS |
Molecular Weight |
237.35 g/mol |
IUPAC Name |
N-[bis(propylamino)phosphinothioyl]propan-1-amine |
InChI |
InChI=1S/C9H24N3PS/c1-4-7-10-13(14,11-8-5-2)12-9-6-3/h4-9H2,1-3H3,(H3,10,11,12,14) |
InChI Key |
FOMAPJPGFYISKH-UHFFFAOYSA-N |
Canonical SMILES |
CCCNP(=S)(NCCC)NCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



